molecular formula C17H13ClN2O2 B6098772 1-{4-[(2-chlorophenoxy)methyl]benzoyl}-1H-pyrazole

1-{4-[(2-chlorophenoxy)methyl]benzoyl}-1H-pyrazole

Cat. No. B6098772
M. Wt: 312.7 g/mol
InChI Key: GXNRLGRBFZODMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(2-chlorophenoxy)methyl]benzoyl}-1H-pyrazole, also known as CPB, is a synthetic compound that has been extensively researched for its potential use in the field of medicine. CPB is a pyrazole-based compound that has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 1-{4-[(2-chlorophenoxy)methyl]benzoyl}-1H-pyrazole is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting the activity of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), a signaling pathway involved in angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{4-[(2-chlorophenoxy)methyl]benzoyl}-1H-pyrazole in lab experiments include its high purity and good yields, as well as its well-documented anti-inflammatory and anti-tumor properties. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 1-{4-[(2-chlorophenoxy)methyl]benzoyl}-1H-pyrazole. One area of research could focus on the development of more effective and efficient synthesis methods for this compound. Another area of research could focus on the identification of the specific enzymes and signaling pathways that are targeted by this compound. Additionally, future research could focus on the potential use of this compound in combination with other drugs for the treatment of various diseases. Finally, more research is needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 1-{4-[(2-chlorophenoxy)methyl]benzoyl}-1H-pyrazole involves the reaction of 2-chlorobenzoyl chloride with 4-(hydroxymethyl)phenylboronic acid, followed by the reaction of the resulting intermediate with 1H-pyrazole-1-carboxylic acid. The final product is obtained through purification and isolation. This method has been reported to yield high purity and good yields of this compound.

Scientific Research Applications

1-{4-[(2-chlorophenoxy)methyl]benzoyl}-1H-pyrazole has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, this compound has been shown to have a protective effect on the liver and kidneys.

properties

IUPAC Name

[4-[(2-chlorophenoxy)methyl]phenyl]-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c18-15-4-1-2-5-16(15)22-12-13-6-8-14(9-7-13)17(21)20-11-3-10-19-20/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNRLGRBFZODMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)N3C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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